2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
CAS No.:
Cat. No.: VC9003557
Molecular Formula: C13H10N2O5S2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O5S2 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H10N2O5S2/c1-7(12(17)18)14-11(16)10(22-13(14)21)6-8-2-4-9(5-3-8)15(19)20/h2-7H,1H3,(H,17,18)/b10-6- |
| Standard InChI Key | BJZIYMCAAXFDER-POHAHGRESA-N |
| Isomeric SMILES | CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S |
| SMILES | CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S |
| Canonical SMILES | CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, reflects its Z-configuration at the benzylidene double bond, confirmed by its isomeric SMILES string: CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S . The nitro group at the para position of the benzylidene moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₅S₂ | |
| Molecular Weight | 338.4 g/mol | |
| IUPAC Name | 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
| Canonical SMILES | CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N+[O-])SC1=S | |
| PubChem CID | 5344144 |
Synthesis and Derivative Development
Condensation-Based Synthesis
The compound is synthesized through a condensation reaction between 4-nitrobenzaldehyde and a thiazolidine precursor, typically 2-thioxothiazolidin-4-one, under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the thiazolidine’s active methylene group on the aldehyde, followed by dehydration to form the benzylidene linkage .
Bromo vs. Nitro Derivatives
Comparative studies with its bromo-substituted analog (C₁₃H₁₀BrNO₃S₂, PubChem CID 1555114) reveal that the nitro group enhances electrophilicity, potentially improving binding to biological targets . The bromo derivative’s larger atomic radius may sterically hinder interactions, though its lower electronegativity could favor hydrophobic binding .
Table 2: Comparative Analysis of Substituted Derivatives
Pharmacological and Industrial Applications
Supplier Landscape and Availability
The compound is available from specialized suppliers including Life Chemicals (Canada), Zerenex Molecular (UK), and Riedel-de Haen (US), with prices ranging from $50–$200 per 100 mg .
Future Research Directions
Target Identification
Proteomic studies are needed to identify binding partners, such as kinases or apoptosis regulators. Molecular docking simulations predict affinity for PI3K/Akt/mTOR pathway components .
Toxicity and Pharmacokinetics
Current data lack in vivo toxicity profiles. Future work should assess hepatic metabolism and bioavailability, leveraging the propanoic acid moiety’s potential for prodrug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume